(+)-Sesamolin

Descripción

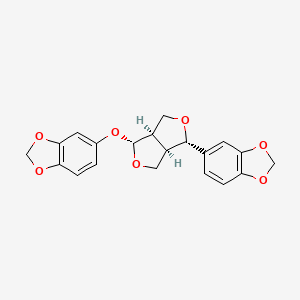

Structure

3D Structure

Propiedades

IUPAC Name |

5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871740 | |

| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-07-8 | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Sesamolin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin is a naturally occurring furofuran lignan found predominantly in sesame seeds (Sesamum indicum) and sesame oil. As a significant bioactive constituent, it has garnered considerable interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a furo[3,4-c]furan ring system substituted with two 1,3-benzodioxole moieties. The precise spatial arrangement of these substituents is critical to its biological function.

Molecular Formula: C₂₀H₁₈O₇[1][2]

Molecular Weight: 370.35 g/mol

IUPAC Name: 5-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole

CAS Number: 526-07-8

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White powder | |

| Melting Point | 94 °C | |

| Specific Rotation ([α]D) | +68.5° (c 0.5, CHCl₃) | |

| Solubility | Soluble in chloroform, DMSO, and ethyl acetate. Sparingly soluble in ethanol. Insoluble in water. | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H-NMR (CDCl₃) | δ (ppm): 6.70-6.90 (m, 6H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 5.93 (s, 2H, O-CH₂-O), 5.40 (d, J=6.5 Hz, 1H, H-6), 4.75 (d, J=4.5 Hz, 1H, H-2), 4.20-4.30 (m, 1H, H-4α), 3.80-3.90 (m, 1H, H-4β), 3.20-3.30 (m, 1H, H-3a), 2.80-2.90 (m, 1H, H-6a) |

| ¹³C-NMR (CDCl₃) | δ (ppm): 148.2, 147.9, 147.3, 146.8, 141.2, 135.5, 134.8, 119.8, 119.5, 108.2, 108.0, 106.5, 106.2, 101.2, 101.1, 87.5 (C-2), 82.1 (C-6), 71.8 (C-4), 54.5 (C-3a), 50.2 (C-6a) |

| Mass Spectrometry (EI-MS) | m/z (%): 370 [M]⁺ (100), 235 (25), 205 (30), 178 (45), 161 (50), 149 (80), 135 (95) |

| Infrared (IR) (KBr) | ν (cm⁻¹): 2890 (C-H), 1610, 1505, 1490 (C=C, aromatic), 1250, 1190, 1040 (C-O), 930 (O-CH₂-O)[3][4] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from sesame oil or defatted sesame seeds. The following is a general workflow for its purification, which can be adapted based on the starting material and available equipment.

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Methodologies:

-

Extraction: Defatted sesame seed powder is extracted with methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure. For sesame oil, a liquid-liquid extraction with a polar solvent like methanol can be employed to enrich the lignan fraction.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesamolin.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with sesamolin are further purified by preparative HPLC.[2][5]

-

Crystallization: The purified sesamolin can be crystallized from solvents such as ethanol or a mixture of chloroform and petroleum ether to obtain a highly pure solid product.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. Key pathways identified include the JAK2/STAT3 and MAPK (p38, ERK, JNK) pathways.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating this signaling cascade and leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Figure 2. Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the p38, Extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK) cascades, is involved in cellular responses to a variety of stimuli, including stress and growth factors. This compound has been reported to modulate the phosphorylation of these kinases, leading to both pro-apoptotic and immunomodulatory effects depending on the cellular context. For instance, in some cancer cells, it inhibits the phosphorylation of p38 and JNK, contributing to apoptosis.[1] In contrast, in immune cells like Natural Killer (NK) cells, it can enhance their cytotoxic activity by promoting the phosphorylation of p38, ERK, and JNK.

Figure 3. Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and stereochemistry that underpins its diverse biological activities. This guide has provided a detailed overview of its key chemical and physical properties, spectroscopic data, and established protocols for its isolation and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways such as JAK2/STAT3 and MAPK provides a foundation for understanding its mechanism of action and for the future development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy and safety, will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Sesamolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathway of (+)-sesamolin, a significant furofuran lignan. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in sesame (Sesamum indicum L.), a member of the Pedaliaceae family.[1] It is a major lignan present in sesame seeds and the oil extracted from them.[1][2] While other lignans like sesamin have been isolated from various plant species, this compound appears to be specific to the Sesamum genus.[1] The concentration of this compound in sesame seeds can vary significantly depending on factors such as the cultivar, seed color, geographical location, and cultivation conditions.[1]

The following table summarizes the quantitative data on the content of this compound in various sesame seeds as reported in the literature. This allows for a clear comparison of its abundance across different sources.

| Sesame Cultivar/Origin | Plant Part | This compound Content (mg/g of dried seeds) | Reference |

| Various Cultivars | Seeds | 0.2 - 4.3 | [1] |

| Chinese Cultivars (62) | Seeds | 1.35 - 6.96 | [3] |

| Korean Cultivars (21) | Seeds | 0.7201 - 3.1761 | [4] |

| Indian Cultivars | Seeds | ~1.10 | [5] |

| Taiwanese Cultivars (3) | Seeds | 1.38 ± 0.10 | [4] |

| Thai Landraces and Breeding Lines | Seeds | 0 - 2.25 | [1] |

| USA (Texas) Harvested Seeds (65) | Seeds | ~1.01 | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products.[6][7]

The journey to this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol, the key precursor for lignan biosynthesis.[6][7]

The formation of the characteristic lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by dirigent proteins, which control the stereochemistry of the reaction, leading to the formation of optically active lignans.[8][9][10]

The biosynthetic pathway leading to this compound can be summarized in the following key steps:

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form (+)-pinoresinol.[6][11] This reaction is directed by a specific dirigent protein, ensuring the formation of the correct stereoisomer.[8][12]

-

Formation of the First Methylenedioxy Bridge: The enzyme (+)-piperitol/(+)-sesamin synthase (CYP81Q1), a cytochrome P450 monooxygenase, catalyzes the formation of a methylenedioxy bridge on one of the aromatic rings of (+)-pinoresinol to yield (+)-piperitol.[13][14][15]

-

Formation of the Second Methylenedioxy Bridge: The same enzyme, CYP81Q1, then acts on (+)-piperitol to form a second methylenedioxy bridge, resulting in the synthesis of (+)-sesamin.[13][14][15]

-

Conversion of (+)-Sesamin to this compound: The final step in the biosynthesis of this compound involves the oxidative rearrangement of (+)-sesamin. This reaction is catalyzed by the cytochrome P450 enzyme CYP92B14, which co-generates this compound and (+)-sesaminol from (+)-sesamin.[16][17][18][19]

The following diagram illustrates the biosynthetic pathway of this compound from L-phenylalanine.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, compiled from various scientific sources.

A common workflow for the extraction and isolation of this compound is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mail.pakbs.org [mail.pakbs.org]

- 4. Determination and Daily Intake Estimation of Lignans in Sesame Seeds and Sesame Oil Products in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Value addition in sesame: A perspective on bioactive components for enhancing utility and profitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uniprot.org [uniprot.org]

- 14. EC 1.14.19.74 [iubmb.qmul.ac.uk]

- 15. sesamin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agritrop.cirad.fr [agritrop.cirad.fr]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (+)-Sesamolin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (+)-Sesamolin, a significant lignan found in sesame seeds (Sesamum indicum L.). The information is compiled to support research, drug discovery, and development activities.

Physicochemical Properties

This compound is a furofuran lignan recognized for its various biological activities, although it is less studied than other sesame lignans like sesamin.[1][2][3] Its utility in pharmacological applications is influenced by its physicochemical characteristics, particularly its low water solubility.[1][2][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₇[1][4][6][7] |

| Molecular Weight | 370.35 g/mol [6][7] |

| CAS Number | 526-07-8[6][7] |

| Appearance | White crystalline solid/powder[8][9] |

| Melting Point | 93.60 °C[6], 94-95 °C[9] |

| Boiling Point | 520.8 °C (Predicted)[1][6] |

| Density | 1.4 ± 0.1 g/cm³[1][10] |

| Solubility | |

| Water | Very slightly soluble (<0.1 mg/mL)[1][4][5][10][11] |

| Ethanol | ~0.5 mg/mL[1][8] |

| DMSO | ~12 mg/mL[1][8], 10 mg/mL |

| DMF | ~30 mg/mL[1][8] |

| Chloroform | Soluble[9] |

| Lipophilicity (logP) | 2.6 (Predicted) |

| Topological Polar Surface Area (TPSA) | 64.6 Ų[5] |

| UV/Vis (λmax) | 237, 289 nm[8] |

| Optical Rotation [α]D²⁰ | +212° (in chloroform)[9] |

Experimental Protocols

The isolation, purification, and characterization of this compound, along with the evaluation of its biological activities, involve a range of standard and advanced laboratory techniques.

The primary source of this compound is sesame seeds and their oil.[6] The general workflow involves extraction followed by chromatographic purification.

-

Extraction:

-

Sample Preparation: Sesame seeds are ground, and a crude extract is typically obtained using solvents like methanol. For oil samples, preliminary steps to remove interfering compounds may involve liquid-liquid extraction or solid-phase extraction.[1]

-

Solvent Extraction: Techniques like Soxhlet extraction can be employed, using solvents of increasing polarity to separate compounds based on their solubility.[12] Annular Centrifugal Extraction (ACE) and Centrifugal Partition Extraction (CPE) have also been effectively used for extracting phenolic compounds from sesame oil.[13][14]

-

-

Purification:

-

Column Chromatography: Silica gel columns are a common method for the initial separation of lignans from the crude extract.[1]

-

Counter-Current Chromatography (CCC): This technique has been successfully used to separate sesamolin and sesamin with high purity (98%) and recovery (64%).[1][15]

-

Centrifugal Partition Chromatography (CPC): CPC is an effective liquid-liquid partitioning method for purifying sesamolin from extracts, suitable for scaling up the process.[1][16]

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often used as a final step to achieve high purity (>97%) of the isolated sesamolin.[1][16]

-

Once isolated, the structure of this compound is confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[15]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition.[1][16]

The chemical properties of this compound are often defined by its biological activities. Standard in vitro assays are used to quantify these effects.

-

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of sesamolin to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method evaluates the scavenging activity of sesamolin against the ABTS radical cation.[17]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a free radical generator.[4][18]

-

Ferric Reducing Ability Power (FRAP) Assay: This assay determines the ability of sesamolin to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]

-

-

Anti-Inflammatory Activity Assays:

-

Nitric Oxide (NO) Inhibition Assay: Murine microglial cells (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) to induce NO production. The inhibitory effect of sesamolin on NO generation is then measured.[1]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells are quantified using methods like ELISA to assess the anti-inflammatory effect of sesamolin.[19][20]

-

Signaling Pathways and Biological Mechanisms

This compound exerts its biological effects by modulating several key cellular signaling pathways.

In neuronal cells, this compound provides protection against hypoxia-induced oxidative stress and apoptosis.[1][4] It achieves this by inhibiting the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically p38 MAPK and JNK, as well as downstream effectors like caspase-3.[1][21]

In human colon cancer cells, this compound has demonstrated antiproliferative effects by inhibiting the activation of the JAK2/STAT3 pathway.[1] This inhibition prevents the downstream expression of genes involved in cell invasion, such as Matrix Metalloproteinases (MMPs).[1]

In steatotic HepG2 cells, sesame lignans, including sesamolin, have been shown to alleviate lipid accumulation. They activate AMPK and PPAR signaling pathways, which in turn enhance the expression of genes related to fatty acid oxidation and cholesterol efflux, while reducing lipid synthesis.[22]

Experimental Workflow Overview

The process from raw material to purified compound and bioactivity analysis follows a structured workflow.

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects | Semantic Scholar [semanticscholar.org]

- 3. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sesamolin | 526-07-8 | FS46647 | Biosynth [biosynth.com]

- 7. Sesamolin | C20H18O7 | CID 101746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. SESAMOLIN CAS#: 526-07-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methods in natural product chemistry | Clinical Gate [clinicalgate.com]

- 13. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 14. [PDF] Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenolic content, antioxidant and antiproliferative activities of six varieties of white sesame seeds ( Sesamum indicum L.) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26596K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 21. CAS 526-07-8: Sesamolin | CymitQuimica [cymitquimica.com]

- 22. Comparative effects of sesame lignans (sesamin, sesamolin, and sesamol) on oxidative stress and lipid metabolism in steatosis HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Action of (+)-Sesamolin: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of (+)-sesamolin, a key lignan from sesame, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its neuroprotective, anti-proliferative, anti-inflammatory, and anti-adipogenic properties observed in vitro.

This compound, a major lignan found in sesame seeds and sesame oil, has garnered significant scientific interest for its potential therapeutic applications. In vitro studies have begun to unravel the complex mechanisms through which this compound exerts its biological effects. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in various in vitro models of neuronal injury. A key mechanism is its ability to mitigate oxidative stress and modulate signaling pathways associated with cell survival and apoptosis.

In studies using rat pheochromocytoma (PC12) cells and primary cortical neurons subjected to hypoxia, this compound has been shown to reduce cell death and protect against oxidative damage. At a concentration of 50 µM, this compound significantly increased cell viability to 96% in hypoxic murine BV-2 microglial cells and decreased the release of lactate dehydrogenase (LDH), an indicator of cell damage, by 24%.[1] Furthermore, it was observed to scavenge 25% of hypoxia-induced reactive oxygen species (ROS).[1]

The neuroprotective effects of this compound are linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Under hypoxic conditions, the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in apoptotic signaling, is inhibited by this compound.[1] This inhibition of pro-apoptotic signaling is further supported by the observed reduction in caspase-3 expression, a key executioner of apoptosis.[1]

Table 1: Neuroprotective Effects of this compound in vitro

| Cell Line | Stressor | Concentration of this compound | Observed Effect | Reference |

| Murine BV-2 Microglia | Hypoxia (1 h) | 50 µM | Increased cell viability to 96%, Decreased LDH release by 24%, Scavenged 25% of ROS | [1] |

| PC12, Rat Primary Cortical Cells | Hypoxia | 50 µM | Reduced LDH release, Inhibited MAPKs and caspase-3 activation, Reduced apoptotic-like cell death | [1] |

| h-CYP46A1-Neuro-2a | - | Not specified | Reduced CYP46A1 protein levels by 57.1% |

Signaling Pathway: Neuroprotection via MAPK Inhibition

References

The Multifaceted Biological Activities of (+)-Sesamolin: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of a Key Sesame Lignan

(+)-Sesamolin, a prominent lignan found in sesame seeds (Sesamum indicum), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Antioxidant Properties

This compound exhibits antioxidant activity, although in vitro studies suggest its potency is less than that of its counterpart, sesamol.[1] The antioxidant capacity of sesamolin is attributed to its ability to donate a hydrogen atom from the allylic position. In vivo, the antioxidant effects are more pronounced, potentially due to its metabolic conversion to other active compounds.[1]

Quantitative Analysis of In Vitro Antioxidant Activity

While specific IC50 values for pure this compound in DPPH and FRAP assays are not consistently reported across the literature, studies on sesame seed extracts rich in sesamolin demonstrate notable antioxidant potential.

| Assay | Sample | Result | Reference |

| DPPH Radical Scavenging | Sesame Seed Oil | IC50 values vary depending on the specific extract and species, for example, S. radiatum oil showed an IC50 of 2.69 µg/mL. | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Sesame Seed Extracts | EC50 values for FRAP capacity in various sesame seed extracts ranged from 222.40 to 872.57 µg/mL. | [3][4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Prepare a stock solution of DPPH in methanol (e.g., 60 µM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a specific volume of the sesamolin solution to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515-517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3][4]

Ferric Reducing Antioxidant Power (FRAP) Assay:

This method assesses the antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity is expressed as µM of Fe(II) equivalents or Trolox equivalents.[3][5]

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Experimental Protocol: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the NO concentration.[6][7]

-

Neuroprotective Activities

This compound exhibits significant neuroprotective effects against ischemic injury and oxidative stress in neuronal cells.[8] Its mechanisms of action involve the suppression of reactive oxygen species (ROS) generation and the inhibition of apoptotic pathways.[9]

Quantitative Data on Neuroprotective Effects

| Cell Line/Model | Stressor | Treatment | Effect | Reference |

| BV-2 microglial cells | Hypoxia (1h) | 50 µM this compound | Increased cell viability to 96% (from 65% in untreated), decreased LDH release by 24%, and scavenged 25% of hypoxia-induced ROS. | [1] |

| PC12 cells | Hypoxia or H₂O₂ | This compound | Dose-dependent reduction in LDH release and diminished DCF-sensitive ROS production. | [9] |

| Gerbils | Focal cerebral ischemia | Crude sesame oil extract (10% sesamolin) | Reduced infarct size by approximately 49-50%. | [1][8] |

Signaling Pathway: Inhibition of Hypoxia-Induced Apoptosis

Hypoxia induces neuronal cell death through the activation of the MAPK signaling pathway, leading to the activation of caspase-3. This compound has been shown to inhibit the phosphorylation of key kinases in this pathway.

Experimental Protocols

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

-

Culture neuronal cells (e.g., PC12) in a 96-well plate.

-

Induce neurotoxicity using a stressor like hypoxia or H₂O₂ in the presence or absence of this compound.

-

After the incubation period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

-

Incubate for a specified time to allow the conversion of the tetrazolium salt to a colored formazan product.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

The amount of LDH released is proportional to the number of dead cells.

Intracellular ROS Measurement using DCF-DA:

2',7'-Dichlorofluorescin diacetate (DCF-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

-

Culture neuronal cells in a black, clear-bottom 96-well plate.

-

Treat the cells with this compound.

-

Load the cells with DCF-DA (e.g., 10 µM) and incubate.

-

Induce oxidative stress with a substance like H₂O₂.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

Anticancer Properties

This compound has demonstrated antiproliferative and anti-metastatic effects in human colorectal cancer cells (HCT116). Its mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway.

Quantitative Data on Anticancer Effects

| Cell Line | Assay | Treatment | Effect | Reference |

| HCT116 | MTT Assay | This compound | Time- and dose-dependent inhibition of cell proliferation. | |

| HCT116 | Wound Healing Assay | This compound | Significant inhibition of cell migration. |

Signaling Pathway: Inhibition of JAK2/STAT3 in Colorectal Cancer

The JAK2/STAT3 pathway is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. This compound has been shown to down-regulate the phosphorylation of STAT3, a key transcription factor in this pathway.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

Wound Healing (Scratch) Assay for Cell Migration:

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

-

Grow HCT116 cells to a confluent monolayer in a 6-well or 24-well plate.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

The rate of wound closure is measured to quantify cell migration.[10][11][12]

Western Blot for Phosphorylated Proteins:

This technique is used to detect the levels of specific phosphorylated proteins, indicating the activation state of signaling pathways.

-

Treat HCT116 cells with this compound and/or appropriate stimuli (e.g., IL-6).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STAT3, anti-p-JNK, anti-p-p38) and total proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]

Conclusion

This compound is a bioactive lignan with a promising range of pharmacological activities. Its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by the inhibition of key signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for further research into the mechanisms of action and clinical applications of this intriguing natural product. Further investigations are warranted to fully elucidate its in vivo efficacy, safety profile, and potential synergistic effects with other therapeutic agents.

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Phenolic profile and antioxidant activity of free/bound phenolic compounds of sesame and properties of encapsulated nanoparticles in different wall materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 8. Neuroprotective effects of sesamin and sesamolin on gerbil brain in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of sesamin and sesamolin on hypoxic neuronal and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 [mdpi.com]

- 11. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

(+)-Sesamolin: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Sesamolin, a major lignan found in sesame seeds (Sesamum indicum L.), has garnered scientific interest for its potential health benefits, including its antioxidant and neuroprotective properties. While its direct in vitro free radical scavenging activity is moderate, particularly when compared to its metabolite sesamol, its in vivo effects are more pronounced. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation. The guide also visualizes key cellular signaling pathways influenced by sesamolin, offering a deeper understanding of its biological effects for researchers in drug discovery and development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants play a crucial role in mitigating oxidative damage. This compound is a naturally occurring antioxidant that, despite its relatively weak direct radical scavenging ability in vitro, demonstrates significant protective effects in biological systems. This is largely attributed to its metabolic conversion to more potent antioxidant compounds like sesamol and sesamolinol.[1] This guide will delve into the specifics of its antioxidant profile.

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant activity of this compound has been evaluated using various standard assays. Generally, its performance in these in vitro tests is lower than that of sesamol, which possesses a phenolic hydroxyl group that readily donates a hydrogen atom to free radicals.[1] The proposed mechanism for sesamolin's direct antioxidant activity involves hydrogen atom transfer from its allylic hydrogen atoms.[1]

Quantitative Data Summary

Direct and specific quantitative data for pure this compound, such as IC50 values, is limited in the scientific literature, partly due to its low aqueous solubility which complicates accurate assessment.[1] However, some studies provide valuable insights into its efficacy.

| Assay Type | Compound | Concentration | Result | Reference |

| Hypoxia-Induced ROS Scavenging | This compound | 50 µM | 25% reduction of ROS in murine BV-2 microglial cells | [1] |

| Superoxide Radical Scavenging | This compound | 100 µM | Higher scavenging activity than against DPPH and peroxyl radicals | [1] |

Comparative Activity:

-

DPPH and Superoxide Radical Scavenging: Lower activity than sesamol.[1][2]

-

Ferrous Reducing Ability Power (FRAP) & Oxygen Radical Absorbance Capacity (ORAC): Lower activity than sesamol.[1][2]

-

β-carotene-bleaching & Linoleic Acid Peroxidation Inhibition: Higher activity than sesamin.[1][2]

In Vivo Antioxidant Activity and Metabolism

A key aspect of this compound's antioxidant profile is its enhanced activity in vivo. Studies have shown that sesamolin can inhibit lipid peroxidation in the liver and kidneys of rats.[1] This is primarily because sesamolin is metabolized into more potent antioxidants, namely sesamol and sesamolinol.[1] This metabolic activation highlights the importance of considering the physiological context when evaluating the antioxidant potential of this compound.

Neuroprotective Effects and Cellular Mechanisms

This compound has demonstrated significant neuroprotective effects against hypoxia-induced oxidative stress and cell death.[1] These effects are mediated through the modulation of specific intracellular signaling pathways. In murine microglial cells (BV-2), 50 µM sesamolin was found to protect against hypoxia-induced cell death by reducing ROS and inhibiting the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's neuroprotective action by inhibiting key stress-activated signaling pathways.

Caption: Neuroprotective mechanism of this compound under hypoxic stress.

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or another suitable organic solvent for lipophilic compounds)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to test a range of concentrations. Prepare similar dilutions for the positive control.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.

-

Blank and Control: Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate buffer

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

-

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the photoreduction of riboflavin.

-

Reagents and Materials:

-

This compound

-

Riboflavin

-

Nitroblue tetrazolium (NBT)

-

EDTA

-

Phosphate buffer (pH 7.8)

-

Methanol or DMSO (for sample dissolution)

-

Light source (e.g., fluorescent lamp)

-

-

Procedure:

-

Reaction Mixture Preparation: In a test tube, prepare a reaction mixture containing phosphate buffer, riboflavin, EDTA, and NBT.

-

Sample Addition: Add various concentrations of this compound (dissolved in a minimal amount of a suitable solvent) to the reaction mixture. A control tube will contain the solvent instead of the sample.

-

Initiation of Radical Generation: Expose the tubes to a uniform light source for a set period (e.g., 15 minutes) to initiate the generation of superoxide radicals by the photoreduction of riboflavin. The superoxide radicals will then reduce NBT to formazan, a colored product.

-

Measurement: Measure the absorbance of the formazan at 560 nm.

-

Calculation: The scavenging activity is determined by the reduction in formazan formation in the presence of the sample compared to the control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. While its direct in vitro antioxidant activity is modest, its metabolic activation to more potent compounds and its ability to modulate key cellular signaling pathways involved in oxidative stress and apoptosis underscore its significant in vivo potential. For drug development professionals, the neuroprotective effects of sesamolin, particularly its ability to inhibit the MAPK pathway, offer a promising avenue for the development of treatments for neurodegenerative diseases. Future research should focus on elucidating the complete metabolic profile of sesamolin, quantifying the antioxidant activity of its individual metabolites, and further exploring its impact on various cellular signaling cascades in different disease models. Enhancing its solubility and bioavailability through novel formulation strategies could also unlock its full therapeutic potential.

References

The Anti-inflammatory Properties of (+)-Sesamolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sesamolin, a lignan found in sesame seeds and sesame oil, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory activities, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory properties of this compound and its metabolite, sesamol.

Table 1: In Vitro Anti-inflammatory Effects of this compound and Sesamol

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | Observed Effect | Citation |

| This compound | Murine microglial cell line BV-2 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production | Not specified | Significant reduction in LPS-induced NO | [1] |

| This compound | Murine microglial cell line BV-2 | Hypoxia | Cell Viability | 50 µM | Increased cell viability to 96% (from 65% in untreated hypoxic cells) | [1] |

| This compound | Murine microglial cell line BV-2 | Hypoxia | Lactate Dehydrogenase (LDH) Release | 50 µM | Decreased LDH release by 24% | [1] |

| This compound | Murine microglial cell line BV-2 | Hypoxia | Reactive Oxygen Species (ROS) | 50 µM | Scavenged 25% of hypoxia-induced ROS | [1] |

| Sesamol | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production | Not specified | Inhibition of NO production | [2] |

| Sesamol | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) production | Not specified | Inhibition of PGE2 production | [2] |

| Sesamol | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Not specified | Inhibition of pro-inflammatory cytokine production | [2] |

| Sesamol | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | iNOS and COX-2 mRNA and protein expression | Not specified | Marked suppression | [2] |

Table 2: In Vivo Anti-inflammatory Effects of Sesamol

| Compound | Animal Model | Inflammatory Model | Measured Parameter | Dose | Observed Effect | Citation |

| Sesamol | Mice | Lipopolysaccharide (LPS)-induced lung injury | Lung inflammation | Not specified | Decreased lung inflammation | [2] |

| Sesamol | Rats | Lipopolysaccharide (LPS)-induced lung injury | Lung inflammation | Not specified | Decreased lung inflammation | [2] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated by its interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK, a key event in the activation of this pathway in response to inflammatory stimuli.[1]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For specific details, researchers should consult the original publications.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature in the dark for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits specific for the cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance and calculate cytokine concentrations based on a standard curve.

-

4. Western Blot Analysis for Signaling Proteins:

-

Principle: This technique is used to detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p38, IκBα).

-

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-IκBα).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While much of the detailed mechanistic and quantitative data comes from studies on its metabolite, sesamol, the initial findings for this compound are promising.

Future research should focus on:

-

Conducting more studies specifically with purified this compound to delineate its effects from those of its metabolites.

-

Determining the precise molecular targets of this compound within the inflammatory signaling cascades.

-

Evaluating the in vivo efficacy of this compound in a wider range of animal models of inflammatory diseases.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-inflammatory potential of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and translate these preclinical findings into potential clinical applications.

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of (+)-Sesamolin from Sesamum indicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sesamolin, a prominent lignan found in sesame (Sesamum indicum), has garnered significant attention within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the historical discovery and the various methodologies developed for its efficient isolation and purification. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of both the isolation workflow and key signaling pathways modulated by this bioactive compound. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Sesame (Sesamum indicum L.), a member of the Pedaliaceae family, is a primary source of the lignan this compound.[1] This compound, alongside sesamin, is one of the most abundant lignans in sesame seeds and oil, contributing to their oxidative stability.[2] The molecular formula of this compound is C₂₀H₁₈O₇.[1] The growing interest in this compound stems from its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer activities.[1][3][4] This guide focuses on the technical aspects of its discovery and the evolution of methods for its isolation, providing a solid foundation for further research and development.

Discovery and Structural Elucidation

The initial discovery of lignans in sesame oil dates back to the early 20th century. While sesamin was identified earlier, sesamolin was subsequently isolated and its structure elucidated. The presence of a methylene dioxyphenoxy moiety in its structure is believed to be a key contributor to its biological activities.[1] Early methods of isolation were often arduous and low-yielding, paving the way for the development of more sophisticated techniques.

Quantitative Data Summary

The concentration of this compound in sesame seeds can vary significantly depending on the cultivar, geographical origin, and processing methods, typically ranging from 0.2 to 4.3 mg/g of dried seeds.[1] Various isolation and purification techniques have been developed, each with distinct yields and purity levels. The following tables summarize the quantitative data from different methodologies.

Table 1: Comparison of Different Isolation and Purification Methods for this compound

| Method | Starting Material | Yield (%) | Purity (%) | Reference |

| Crystallization | Sesame Oil Lignan | 54 | 94.4 | [3] |

| Counter-Current Chromatography (CCC) | Sesame Seeds | 64 | 98 | [1][3] |

| Centrifugal Partition Chromatography (CPC) | Sesame Seeds | - | 93 | [1][3] |

| CPE followed by CPC | Sesame Oil | - | >95 | [1] |

| Silica Gel Column followed by Semi-prep HPLC | Sesame Oil | Low | >97 | [1][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| UV-Vis Spectroscopy | Primarily absorbs UVB radiation. Exhibits approximately 4-fold higher absorbance than kojic acid and β-arbutin.[1] | [1][2][5] |

| Mass Spectrometry | Molecular Formula: C₂₀H₁₈O₇.[1] ESI-MS and GC-MS are commonly used for identification and quantification.[1] | [1][6][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C stretching (1050-1250 cm⁻¹), in-plane bending of adjacent hydrogens on the benzene ring (1000-1300 cm⁻¹), and benzene ring skeleton vibration (1450-1600 cm⁻¹).[8] | [8][9][10][11] |

| ¹H-NMR Spectroscopy | Specific chemical shifts and coupling constants are used for structural confirmation. Detailed spectra are available in specialized literature. | [6][7][12][13][14] |

| ¹³C-NMR Spectroscopy | Provides detailed information on the carbon skeleton, aiding in unequivocal structure elucidation. | [6][7][13][14] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from Sesamum indicum.

General Extraction from Sesame Seeds

-

Seed Preparation: Dry sesame seeds at 60°C for 4 hours and then grind them into a fine powder.

-

Defatting: Extract the ground seeds with n-hexane using a Soxhlet apparatus for 10-12 hours to remove the oil.

-

Lignan Extraction: The defatted meal is then extracted with a polar solvent such as methanol or ethanol to isolate the lignan fraction.

Purification by Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient solvent system, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is employed to elute the compounds.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions rich in sesamolin may be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][3]

Purification by Counter-Current Chromatography (CCC)

-

Solvent System: A biphasic solvent system is selected. A common system is petroleum ether (60-90°C), ethyl acetate, methanol, and water in a ratio of 1:0.4:1:0.5 (v/v).[1][3]

-

Operation: The crude extract is dissolved in the stationary phase and injected into the CCC instrument. The mobile phase is then pumped through the column.

-

Fractionation: Fractions are collected and analyzed for purity. This method has been shown to yield sesamolin with 98% purity and 64% recovery.[1][3]

Purification by Centrifugal Partition Chromatography (CPC)

-

Biphasic Solvent System: A system such as n-hexane/ethyl acetate/ethanol/water in a proportion of 2:3:3:2 (v/v/v/v) is utilized.[1]

-

Procedure: The crude extract is subjected to Centrifugal Partition Extraction (CPE) followed by CPC for high-purity isolation.

-

Outcome: This technique has successfully isolated sesamolin with a purity of over 95%.[1]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): The most widely used method for the quantification of sesamolin, often coupled with a UV/VIS or photodiode array (PDA) detector.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides good separation and reliable determination of sesamolin.[1]

-

Spectroscopic Analysis: UV-Vis, IR, NMR (¹H and ¹³C), and MS are used for the structural elucidation and confirmation of the isolated compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and analysis of this compound.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

5.2.1. Inhibition of Melanogenesis

References

- 1. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. Infrared spectroscopic characterization of sesamin, a dietary lignan natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Silico Docking Studies of (+)-Sesamolin: A Technical Guide for Drug Discovery Professionals

Abstract

(+)-Sesamolin, a prominent lignan from sesame seeds (Sesamum indicum), has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] Computational, or in silico, molecular docking has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting the binding interactions between this compound and its putative protein targets. This technical guide provides a comprehensive overview of in silico docking studies involving this compound, designed for researchers, scientists, and drug development professionals. It consolidates quantitative binding data, outlines detailed experimental protocols for molecular docking, and presents visual representations of relevant signaling pathways and a typical experimental workflow.

Introduction to this compound and In Silico Docking

This compound (C₂₀H₁₈O₇) is a furofuran lignan that, along with sesamin, constitutes a significant portion of the bioactive compounds in sesame oil.[2] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. This approach accelerates the identification of potential drug leads and provides insights into their mechanism of action at a molecular level.

Quantitative Data: Binding Affinities of this compound with Target Proteins

The following table summarizes the reported binding affinities of this compound with various protein targets from several in silico docking studies. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more favorable binding.

| Target Protein | Protein Data Bank (PDB) ID | Docking Software | Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified | Not Specified | -6.4 | Antiviral (COVID-19) | [3] |

| Myosin | Not Specified | Not Specified | -6.2 | Food Science | [4] |

| Cytochrome P450 46A1 (CYP46A1) | Not Specified | Not Specified | Not Specified (Ki = 4.02 µM) | Neurodegenerative Diseases |

Note: The available literature does not always specify the PDB ID and the exact docking software used in all studies. Further research into the primary literature is recommended for more detailed information.

Experimental Protocols for In Silico Molecular Docking

This section outlines a generalized, step-by-step protocol for performing a molecular docking study of this compound with a target protein, based on common practices in the field.

Software and Resource Requirements

-

Molecular Visualization Software: PyMOL, UCSF Chimera, or BIOVIA Discovery Studio for protein and ligand visualization and preparation.

-

Molecular Docking Software: AutoDock Vina, AutoDock 4, or Schrödinger Maestro.

-

Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 101311) in SDF or MOL2 format.

-

Protein Structure: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

Step-by-Step Docking Procedure

-

Protein Preparation:

-

Load the downloaded PDB file of the target protein into a molecular visualization tool.

-

Remove all non-essential molecules, including water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms (e.g., Gasteiger charges in AutoDockTools).

-

Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Ligand Preparation:

-

Load the 3D structure of this compound into the molecular modeling software.

-

Ensure the ligand has the correct protonation state at physiological pH.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand in the required format (e.g., PDBQT for AutoDock Vina).

-

-

Grid Box Generation:

-

Define a three-dimensional grid box that encompasses the active site of the target protein.

-

The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

If the binding site is unknown, a "blind docking" approach can be used with a grid box that covers the entire protein surface.

-

-

Docking Simulation:

-

Configure the docking parameters in the software's input file. This includes specifying the prepared protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

-

The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.

-

Execute the docking simulation.

-

-

Post-Docking Analysis and Visualization:

-

Analyze the output files generated by the docking software. This will typically include the binding energy for each predicted pose.

-

The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the predicted binding poses of this compound within the active site of the target protein using molecular graphics software.

-

Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. Tools like LigPlot+ can be used for 2D visualization of these interactions.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for in silico drug discovery.

Experimental Workflow for In Silico Analysis of this compound

Simplified MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Studies suggest that sesamolin can inhibit the phosphorylation of key proteins in this pathway, such as JNK and p38.

Simplified JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell proliferation, and apoptosis. Sesamolin has been shown to reduce the expression of phosphorylated JAK2 and STAT3.

Simplified Melanogenesis Signaling Pathway

This compound has been observed to inhibit melanogenesis by downregulating key enzymes such as tyrosinase, TRP-1, and TRP-2.

References

- 1. researchgate.net [researchgate.net]

- 2. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition Potencies of Phytochemicals Derived from Sesame Against SARS-CoV-2 Main Protease: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of (+)-Sesamolin Using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.